Cas no 1779359-53-3 (4-(1-Amino-2-methylpropyl)thian-4-ol)
4-(1-Amino-2-methylpropyl)thian-4-ol Chemical and Physical Properties
Names and Identifiers
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- 1779359-53-3
- 4-(1-Amino-2-methylpropyl)thian-4-ol
- EN300-1638112
- 2H-Thiopyran-4-ol, 4-(1-amino-2-methylpropyl)tetrahydro-
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- Inchi: 1S/C9H19NOS/c1-7(2)8(10)9(11)3-5-12-6-4-9/h7-8,11H,3-6,10H2,1-2H3
- InChI Key: IMBRSTIJSLZRDV-UHFFFAOYSA-N
- SMILES: S1CCC(CC1)(C(C(C)C)N)O
Computed Properties
- Exact Mass: 189.11873540g/mol
- Monoisotopic Mass: 189.11873540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 71.6Ų
Experimental Properties
- Density: 1.087±0.06 g/cm3(Predicted)
- Boiling Point: 304.9±27.0 °C(Predicted)
- pka: 12.21±0.20(Predicted)
4-(1-Amino-2-methylpropyl)thian-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1638112-0.05g |
4-(1-amino-2-methylpropyl)thian-4-ol |
1779359-53-3 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-1638112-0.1g |
4-(1-amino-2-methylpropyl)thian-4-ol |
1779359-53-3 | 0.1g |
$640.0 | 2023-06-04 | ||
| Enamine | EN300-1638112-0.25g |
4-(1-amino-2-methylpropyl)thian-4-ol |
1779359-53-3 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-1638112-0.5g |
4-(1-amino-2-methylpropyl)thian-4-ol |
1779359-53-3 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-1638112-1.0g |
4-(1-amino-2-methylpropyl)thian-4-ol |
1779359-53-3 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-1638112-2.5g |
4-(1-amino-2-methylpropyl)thian-4-ol |
1779359-53-3 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-1638112-5.0g |
4-(1-amino-2-methylpropyl)thian-4-ol |
1779359-53-3 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-1638112-10.0g |
4-(1-amino-2-methylpropyl)thian-4-ol |
1779359-53-3 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-1638112-50mg |
4-(1-amino-2-methylpropyl)thian-4-ol |
1779359-53-3 | 50mg |
$768.0 | 2023-09-22 | ||
| Enamine | EN300-1638112-100mg |
4-(1-amino-2-methylpropyl)thian-4-ol |
1779359-53-3 | 100mg |
$804.0 | 2023-09-22 |
4-(1-Amino-2-methylpropyl)thian-4-ol Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 4-(1-Amino-2-methylpropyl)thian-4-ol
4-(1-Amino-2-methylpropyl)thian-4-ol: A Comprehensive Overview
The compound with CAS No. 1779359-53-3, commonly referred to as 4-(1-Amino-2-methylpropyl)thian-4-ol, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiolane derivatives, which are known for their versatile applications in drug design and materials science. The thian group in its structure, a five-membered ring containing sulfur, contributes to its distinctive chemical properties and reactivity.
Recent studies have highlighted the potential of 4-(1-Amino-2-methylpropyl)thian-4-ol as a precursor in the synthesis of bioactive molecules. Its amino group and hydroxyl functionalities make it an ideal candidate for various chemical transformations, including nucleophilic substitutions and condensation reactions. Researchers have explored its role in the development of novel antibiotics, where its sulfur-containing framework can interact with bacterial enzymes, potentially inhibiting their activity.
The synthesis of 4-(1-Amino-2-methylpropyl)thian-4-ol involves a multi-step process that typically begins with the preparation of the thiolane ring. This is often achieved through the reaction of an appropriate thioamide with a carbonyl compound under acidic conditions. The subsequent introduction of the aminoalkyl group requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize this process, reducing reaction times while maintaining product quality.
One of the most promising applications of this compound lies in its ability to act as a chiral auxiliary in asymmetric synthesis. The presence of a stereogenic center at the sulfur atom allows for the formation of enantiomerically enriched products, which are highly desirable in pharmaceuticals and agrochemicals. Recent advancements in catalytic asymmetric synthesis have further enhanced its utility in this domain, enabling the construction of complex molecular architectures with high enantioselectivity.
In addition to its synthetic applications, 4-(1-Amino-2-methylpropyl)thian-4-ol has been investigated for its biological activity. Preclinical studies suggest that it exhibits moderate anti-inflammatory and antioxidant properties, making it a potential candidate for therapeutic interventions in chronic diseases such as arthritis and neurodegenerative disorders. Its ability to modulate cellular signaling pathways has also been explored, with promising results indicating its potential as a lead compound for drug discovery.
The structural versatility of this compound extends to its applications in materials science. Its sulfur-containing framework makes it suitable for use in polymer chemistry, where it can serve as a building block for novel materials with tailored mechanical and thermal properties. Recent research has focused on incorporating this compound into polymeric networks to enhance their stability and responsiveness under varying environmental conditions.
From an environmental standpoint, the biodegradability and eco-friendliness of 4-(1-Amino-2-methylpropyl)thian-4-ol have been evaluated to ensure its sustainable use. Studies indicate that it undergoes efficient microbial degradation under aerobic conditions, minimizing its ecological footprint. This attribute aligns with current global efforts to develop greener chemical processes and products.
In conclusion, 4-(1-Amino-2-methylpropyl)thian-4
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